molecular formula C16H19NO4S B6718711 N-(4-hydroxyphenyl)-2-methoxy-N,4,6-trimethylbenzenesulfonamide

N-(4-hydroxyphenyl)-2-methoxy-N,4,6-trimethylbenzenesulfonamide

Cat. No.: B6718711
M. Wt: 321.4 g/mol
InChI Key: OPTRQVCRQKPFCA-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-2-methoxy-N,4,6-trimethylbenzenesulfonamide is a synthetic organic compound characterized by its unique chemical structure

Properties

IUPAC Name

N-(4-hydroxyphenyl)-2-methoxy-N,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-11-9-12(2)16(15(10-11)21-4)22(19,20)17(3)13-5-7-14(18)8-6-13/h5-10,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTRQVCRQKPFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)S(=O)(=O)N(C)C2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-2-methoxy-N,4,6-trimethylbenzenesulfonamide typically involves multiple steps. One common method includes the sulfonation of 2-methoxy-N,4,6-trimethylbenzenesulfonamide followed by the introduction of the 4-hydroxyphenyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and sustainability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-2-methoxy-N,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with modified functional groups.

Scientific Research Applications

N-(4-hydroxyphenyl)-2-methoxy-N,4,6-trimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-2-methoxy-N,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate biochemical pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and phenolic derivatives, such as:

  • N-(4-hydroxyphenyl)acetamide
  • N-(4-methoxyphenyl)acetamide
  • N-(4-bromophenyl)acetamide

Uniqueness

N-(4-hydroxyphenyl)-2-methoxy-N,4,6-trimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

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